3-(1H-Pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a heterocyclic compound containing a pyrazolo[3,4-b]pyridine core structure with a propanoic acid substituent. While its specific source in nature remains unclear, its structural features suggest potential applications in various scientific research fields, particularly as a building block for synthesizing more complex molecules with potential biological activities. Notably, it serves as a key intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. [, ]
3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic systems. These compounds have gained attention for their potential biological activities and applications in medicinal chemistry. The structure includes a propanoic acid moiety attached to a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid typically involves starting materials such as 2-chloro-3-formyl pyridine and various hydrazine derivatives. This compound can be derived from established synthetic pathways that utilize the reactivity of the pyrazole and pyridine rings to form new derivatives with desired functionalities .
This compound can be classified under:
The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid can be accomplished through various methods:
The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the formation and purity of the desired product. High-performance liquid chromatography may also be employed for purification purposes.
The molecular structure of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid features:
The molecular formula is , with a molar mass of approximately 220.24 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallography data when available.
The compound can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields and selectivity.
The mechanism of action for compounds like 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid typically involves:
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit activity against certain kinases and may have implications in cancer therapy and neuroprotection .
Relevant analyses such as infrared spectroscopy and mass spectrometry are commonly used to characterize these properties further.
The compound has several applications in scientific research:
Research continues into optimizing its pharmacological profiles and expanding its applications across different fields of science.
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-containing heterocycles that have emerged as critical scaffolds in modern drug discovery. Characterized by a fused bicyclic system combining pyrazole and pyridine rings, these compounds exhibit structural mimicry of purine bases, enabling targeted interactions with diverse biological macromolecules. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical versatility and broad therapeutic potential [4]. Within this expansive chemical space, 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (CAS: 1246520-77-3) exemplifies a strategically functionalized derivative where a propanoic acid moiety at C3 enhances molecular interactions and synthetic manipulability [2].
The exploration of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva’s synthesis of the first monosubstituted derivative (R3 = Ph). This pioneering work laid the foundation for Bulow’s 1911 development of N-phenyl-3-methyl-substituted analogs, established via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones [4]. Early methodologies faced challenges in regioselectivity and tautomeric control, limiting structural diversity. Contemporary advances, including multicomponent reactions (MCRs) and transition-metal-catalyzed couplings, now enable efficient access to complex derivatives [7].
Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Year | Development | Significance |
---|---|---|
1908 | Ortoleva synthesizes first monosubstituted pyrazolo[3,4-b]pyridine | Established core synthetic feasibility |
1911 | Bulow develops N1-aryl derivatives | Introduced N1 functionalization strategies |
2010s | Identification as kinase/CDK2 inhibitors (e.g., Dinaciclib analogs) | Validated scaffold for oncology targets [6] |
2020s | mGluR5 PAMs (e.g., BMT-145027) for neurological disorders | Demonstrated CNS applicability [5] |
The scaffold’s resurgence in the 21st century is marked by its integration into clinical candidates. For instance, derivatives like BMT-145027 (a 1H-pyrazolo[3,4-b]pyridine mGluR5 positive allosteric modulator) show efficacy in preclinical cognition models, highlighting the scaffold’s relevance for neurological disorders [5]. Similarly, pyrazolo[3,4-d]pyrimidines (bioisosteric analogs) such as Dinaciclib validate the pharmacophore’s utility in cyclin-dependent kinase (CDK) inhibition [6].
Pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms: 1H and 2H. Computational and experimental studies confirm the 1H-tautomer as energetically favored by ~37.03 kJ/mol (9 kcal/mol) over the 2H-form due to enhanced aromatic stabilization across both rings [4]. This preference arises from optimal electron delocalization, where the 1H-configuration permits uninterrupted 10π-electron aromaticity, a feature absent in the 2H-counterpart.
Drug databases reveal 14 1H-pyrazolo[3,4-b]pyridine-based agents in experimental, investigational, or approved stages, whereas no 2H-derivatives have advanced, underscoring the 1H-form’s pharmaceutical relevance [4].
Strategic functionalization at N1, C3, and C5 positions dictates pharmacological profiles by modulating electronic properties, steric occupancy, and intermolecular interactions.
Table 2: Impact of Substituents on Bioactivity
Position | Common Substituents | Effects on Bioactivity | Examples |
---|---|---|---|
N1 | Methyl (∼30%), Aryl (∼15%), H (∼20%) | N1-alkyl enhances metabolic stability; N1-aryl enables π-stacking with hydrophobic pockets | mGluR5 PAMs with N1-H show sub-μM EC50 [5] |
C3 | H (∼31%), Methyl (∼47%), Carboxylic acids | Propanoic acid chain enables salt-bridge formation with basic residues; enhances solubility and target affinity | 3-(1H-Pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (BLD Pharmatech) [2] |
C5 | Nitrile, Halogens, Aryl | Electron-withdrawing groups (e.g., CN) improve potency; halogens (Cl, F) enhance metabolic stability and membrane permeability | 5-CN derivatives show CDK2 IC50 < 50 nM [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7